molecular formula C6H13N3O B216785 beta-D-Fludeoxyglucopyranose F-18 CAS No. 105851-18-1

beta-D-Fludeoxyglucopyranose F-18

Número de catálogo B216785
Número CAS: 105851-18-1
Peso molecular: 181.15 g/mol
Clave InChI: ZCXUVYAZINUVJD-RCVQEXLNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beta-D-Fludeoxyglucopyranose F-18, also known as FDG, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a glucose analog that is taken up by cells in the body and can be used to image various types of cancer, as well as other diseases.

Aplicaciones Científicas De Investigación

Radiolabeling and Imaging Agents in PET

Beta-D-Fludeoxyglucopyranose F-18, commonly known as F-18 or FDG, is extensively used as a radiolabeling agent in positron emission tomography (PET). Studies have explored its application in creating novel probes for in vivo visualization of gene expression and cellular processes. For instance, Celen et al. (2008) synthesized PET tracers using F-18 for visualizing LacZ gene expression, though they concluded these tracers were not optimal for this purpose due to inadequate retention in target cells (Celen et al., 2008). Similarly, Namavari et al. (2009) developed F-18-labeled peptides for PET imaging in models expressing alpha(v)beta(3) integrin, showcasing the potential of FDG in developing novel imaging agents (Namavari et al., 2009).

Advancements in 18F-Fluoroglycosylation

Elgland et al. (2017) reported a novel method for 18F-fluoroglycosylation, utilizing beta-configured FDG derivatives. This method has implications for developing new metabolic PET radiotracers, enhancing the scope of FDG in molecular imaging (Elgland et al., 2017).

FDG in Oncology and Diagnostic Medicine

FDG's role in oncology is significant, especially in tumor metabolism and growth measurement. Shields (2006) highlighted the use of FDG-PET in staging cancer, estimating prognosis, and predicting therapeutic outcomes. The study also reviewed the development of various imaging agents, pointing to the expanding role of FDG in oncology (Shields, 2006).

F-18 FDG in Monitoring Treatment Response

Kidd et al. (2007) demonstrated the effectiveness of F-18 FDG in predicting treatment response and survival in cervical cancer, underlining the tracer's diagnostic value in monitoring therapeutic efficacy (Kidd et al., 2007).

Chemoselective 18F-Glycosylation

Prante et al. (2007) developed a thiol-reactive agent for chemoselective 18F-glycosylation of peptides, further expanding FDG's utility in designing S-glycopeptides for PET studies (Prante et al., 2007).

Novel Applications in Molecular Imaging

Research by Fischer et al. (2012) introduced a novel [(18)F]-fluoro-deoxy-glucose folate as a PET radiotracer for imaging FR-positive tumors, showcasing the adaptability of FDG in targeting specific receptors in cancer cells (Fischer et al., 2012).

Propiedades

Número CAS

105851-18-1

Nombre del producto

beta-D-Fludeoxyglucopyranose F-18

Fórmula molecular

C6H13N3O

Peso molecular

181.15 g/mol

Nombre IUPAC

(2R,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6-/m1/s1/i7-1

Clave InChI

ZCXUVYAZINUVJD-RCVQEXLNSA-N

SMILES isomérico

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)[18F])O)O)O

SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

SMILES canónico

C(C1C(C(C(C(O1)O)F)O)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Fludeoxyglucopyranose F-18
Reactant of Route 2
beta-D-Fludeoxyglucopyranose F-18
Reactant of Route 3
beta-D-Fludeoxyglucopyranose F-18
Reactant of Route 4
beta-D-Fludeoxyglucopyranose F-18
Reactant of Route 5
beta-D-Fludeoxyglucopyranose F-18
Reactant of Route 6
beta-D-Fludeoxyglucopyranose F-18

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.